molecular formula C6H8O3 B1335189 4-Hydroxy-4-methylpent-2-ynoic acid CAS No. 50624-25-4

4-Hydroxy-4-methylpent-2-ynoic acid

Cat. No.: B1335189
CAS No.: 50624-25-4
M. Wt: 128.13 g/mol
InChI Key: SSMODACYDJLXEK-UHFFFAOYSA-N
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Preparation Methods

4-Hydroxy-4-methylpent-2-ynoic acid can be synthesized through various methods. One common synthetic route involves the reaction of propiolic acid with acetone in the presence of potassium hydroxide (KOH) under inert atmosphere conditions . The reaction mixture is stirred overnight at room temperature, followed by acidification and extraction to obtain the desired product. The yield of this method can range from 53% to 74%, depending on the purification techniques used .

Chemical Reactions Analysis

4-Hydroxy-4-methylpent-2-ynoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The triple bond can be reduced to form a double bond or single bond, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Hydroxy-4-methylpent-2-ynoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methylpent-2-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and triple bond play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

4-Hydroxy-4-methylpent-2-ynoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

4-hydroxy-4-methylpent-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2,9)4-3-5(7)8/h9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMODACYDJLXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390373
Record name 4-hydroxy-4-methylpent-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50624-25-4
Record name 4-hydroxy-4-methylpent-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50624-25-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key findings regarding the catalytic activity of Ag- and Cu-containing catalysts in the carboxylation of 2-methylbutyn-3-ol-2 to produce 4-Hydroxy-4-methylpent-2-ynoic acid?

A1: The research [] investigates the use of Ag- and Cu-containing catalysts for the synthesis of this compound through the carboxylation of 2-methylbutyn-3-ol-2. While the abstract doesn't provide specific results, it highlights the exploration of different catalysts for this reaction. This suggests that the study likely focuses on comparing the catalytic activity, selectivity, and potentially the reaction mechanisms associated with each catalyst system. Further details on the performance of these catalysts, including yield, conversion rates, and optimal reaction conditions, would be found within the full text of the paper.

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